molecular formula C17H14O5 B1333945 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- CAS No. 61429-81-0

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-

Cat. No.: B1333945
CAS No.: 61429-81-0
M. Wt: 298.29 g/mol
InChI Key: GQSYGPPHMQKVOE-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic System Synthesis : A study by Popova et al. (2019) explored the synthesis of heterocyclic systems using 6-hydroxyaurone derivatives, which include benzofuranone moieties. These compounds were used in the inverse electron-demand Diels–Alder reaction, leading to the creation of various heterocyclic systems like difurochromenones and furoxanthenones (Popova et al., 2019).

  • Reactivity and Transformation Studies : The reactivity of heterocyclic quinone methides, which are related to benzofuranone structures, was investigated by Chauncey and Grundon (1990). Their study involved reactions with various compounds to produce cycloaddition products, highlighting the reactivity potential of benzofuranone-related compounds (Chauncey & Grundon, 1990).

  • Synthesis and Reaction Behavior : Gildenast and Dölling (1997) studied the synthesis and reaction behavior of benzofuranone derivatives, particularly focusing on their formation through reactions involving phthalides and coumaranone under basic conditions. This research provides insights into the synthetic pathways and potential chemical transformations of benzofuranone derivatives (Gildenast & Dölling, 1997).

  • Wittig Reaction Applications : Research by Chan, Elix, and Ferguson (1975) demonstrated the efficient Wittig reactions of benzofuran-3(2H)-ones with resonance-stabilized phosphoranes, offering a method for synthesizing functionally substituted benzofurans. This study is significant for understanding the synthetic utility of benzofuranone compounds in organic chemistry (Chan, Elix, & Ferguson, 1975).

  • Synthesis Methods and Degradation : Bokotey et al. (2002) used known methods to synthesize 2,6-disubstituted-3(2H)-benzofuranone derivatives. Their findings highlighted that reaction conditions greatly influenced the products obtained, with degradation or oxidation products being prominent in certain conditions (Bokotey et al., 2002).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYGPPHMQKVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395217
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61429-81-0
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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